(E)-3-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Description

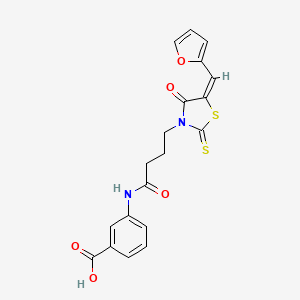

The compound (E)-3-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid belongs to the thiazolidinone class of heterocyclic compounds, characterized by a 4-oxo-2-thioxothiazolidin-3-yl core. Key structural features include:

- Furan-2-ylmethylene substituent: A furan ring conjugated via a methylene group to the thiazolidinone core.

- Butanamido linker: Connects the thiazolidinone moiety to the benzoic acid group.

- E-configuration: The stereochemistry of the methylene group is critical for molecular interactions.

Thiazolidinone derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities . The benzoic acid moiety enhances solubility and may facilitate binding to biological targets.

Properties

IUPAC Name |

3-[4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5S2/c22-16(20-13-5-1-4-12(10-13)18(24)25)7-2-8-21-17(23)15(28-19(21)27)11-14-6-3-9-26-14/h1,3-6,9-11H,2,7-8H2,(H,20,22)(H,24,25)/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHXKBQPSIPYQO-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This compound features a complex structure that includes a furan moiety and a thiazolidinone framework, both of which are known to contribute to various pharmacological effects.

Chemical Structure

The compound can be represented by the following structure:

Biological Activity Overview

Research indicates that compounds with thiazolidinone structures, particularly those containing furan and oxo groups, exhibit significant biological activities. The biological activities of this compound can be summarized as follows:

-

Anticancer Activity :

- Several studies have demonstrated that thiazolidinone derivatives exhibit moderate to strong antiproliferative effects on various cancer cell lines. For instance, derivatives similar to this compound have shown activity against leukemia cell lines, with IC50 values indicating effective inhibition of cell growth at specific concentrations .

- A study highlighted that thiazolidinones can induce cell cycle arrest in the S-phase and affect DNA replication, which is critical in cancer treatment strategies .

-

Anti-inflammatory Properties :

- The compound has been noted for its potential anti-inflammatory effects, particularly through its interaction with leukocyte integrins, which play a role in inflammatory responses. Inhibition of these integrins has been linked to reduced severity in various inflammatory conditions .

- Experimental models have shown that related compounds can decrease leukocyte recruitment during inflammatory processes, suggesting a mechanism through which this compound may exert its effects .

Antiproliferative Activity

A detailed analysis of the antiproliferative activity of thiazolidinones reveals a structure-activity relationship (SAR) where modifications on the thiazolidinone ring significantly influence potency:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | K562 (Leukemia) | 14.7 | Induces apoptosis |

| Compound B | MCF-7 (Breast Cancer) | 7.0 | Microtubule stabilization |

| Compound C | A549 (Lung Cancer) | 5.89 | Cell cycle arrest |

The above table illustrates the varying degrees of effectiveness across different cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity.

Case Studies

- Case Study on Leukemia Cells :

- Case Study on Inflammatory Response :

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a furan ring, a thiazolidinone moiety, and an amide group, which contribute to its biological activity. The molecular formula is , and its molecular weight is approximately 366.4 g/mol. The structure features several functional groups that are crucial for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including this compound. Thiazolidinones exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

- Study on Cell Lines : Research demonstrated that derivatives of thiazolidinone showed significant cytotoxicity against human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The compound induced apoptosis via the intrinsic pathway, evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

- Mechanistic Insights : Another study indicated that the compound could inhibit specific signaling pathways involved in cancer progression, such as the NF-kB pathway, which plays a crucial role in cell survival and proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazolidinones are known for their broad-spectrum antimicrobial effects, making them candidates for developing new antibiotics.

Research Findings

- In Vitro Studies : In vitro assays revealed that (E)-3-(4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Mechanism of Action : The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Experimental Evidence

- Neuroprotective Studies : In animal models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress markers and inflammation in neuronal tissues. This was associated with improved cognitive function and reduced neuronal apoptosis .

Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Table 1: Structural Comparison of Thiazolidinone Derivatives

Key Observations :

- The thiazolidinone core is conserved across all compounds, critical for bioactivity.

- Substituent Variations : The target compound’s furan group differs from indole () and methoxybenzylidene () substituents, impacting electronic properties and steric bulk.

- Linker Differences : Butanamido (target) vs. acetamido () affects flexibility and interaction with targets.

- Configuration : E-configuration in the target and compounds vs. Z-isomers in influences spatial alignment and binding.

Table 2: Bioactivity Comparison

Key Findings :

- Indole-containing Z-isomers () exhibit potent antimicrobial activity , likely due to enhanced π-π stacking and hydrogen bonding with microbial targets.

- The target compound’s furan substituent may confer reduced activity compared to indole derivatives due to lower electron density and steric constraints.

- The E-configuration in the target and compounds may favor interactions with hydrophobic pockets in enzymes.

Physicochemical Properties

Table 3: Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.